N-(1-Aminomethyl-cyclopentyl)-3-fluoro-benzamide
Overview
Description
The closest compounds I found are "[1-(aminomethyl)cyclopentyl]methanol hydrochloride" and "N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine" . These compounds have similar structures to the one you’re asking about, but they lack the benzamide group.
Molecular Structure Analysis
The molecular structure of a compound similar to “N-(1-Aminomethyl-cyclopentyl)-3-fluoro-benzamide”, namely “N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine”, has a molecular formula of C8H18N2 .Scientific Research Applications
Neuroleptic Activity
- The research has synthesized and evaluated benzamides, including N-(1-Aminomethyl-cyclopentyl)-3-fluoro-benzamide derivatives, for their potential neuroleptic (antipsychotic) activity. These compounds have shown inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating their potential in treating psychosis with fewer side effects (Iwanami et al., 1981).
Anticonvulsant Activity
- The benzamide derivatives have been found effective as anticonvulsants in several animal models. The modification in their structure to prevent metabolic N-acetylation resulted in compounds with high plasma concentrations of the parent drug, which significantly potentiated the effects of hexobarbital-induced sleeping time, indicating their potential as potent anticonvulsants (Robertson et al., 1987).
Antipsychotic Activity
- Certain benzamides have been synthesized and evaluated for their binding affinity to dopamine receptors and their potential antipsychotic activity. This research indicated that structural modifications in benzamides could significantly affect their affinity for dopamine receptors and their antipsychotic effectiveness (Ohmori et al., 1996).
Tumor Imaging with PET
- Fluorinated analogues of this compound have been radiolabeled and evaluated as potential radiopharmaceuticals for tumor imaging via positron emission tomography (PET). These compounds have demonstrated promising results in preclinical studies, indicating their potential in neoplasm detection and imaging (McConathy et al., 2002).
Melanoma Imaging and Therapy
- Radioiodinated benzamide derivatives, including the mentioned compound, have been used for melanoma imaging and show potential for radionuclide therapy due to their high melanoma uptake and slow clearance rates (Eisenhut et al., 2000).
Safety and Hazards
Properties
IUPAC Name |
N-[1-(aminomethyl)cyclopentyl]-3-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-11-5-3-4-10(8-11)12(17)16-13(9-15)6-1-2-7-13/h3-5,8H,1-2,6-7,9,15H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STNDSBDLQFJPEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)NC(=O)C2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587553 | |
Record name | N-[1-(Aminomethyl)cyclopentyl]-3-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912770-90-2 | |
Record name | N-[1-(Aminomethyl)cyclopentyl]-3-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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